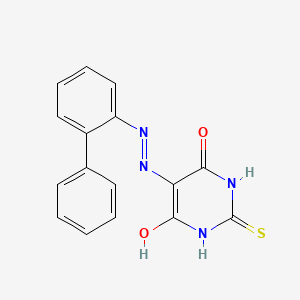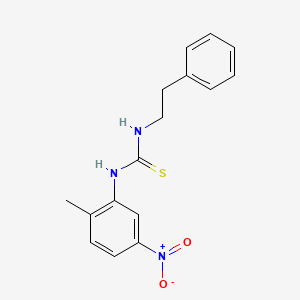![molecular formula C13H15N3O2S B5731240 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as PBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBT belongs to the class of thiadiazole compounds, which have been shown to possess various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase C (PKC), which are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS). In vivo studies have shown that N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide reduces inflammation, inhibits tumor growth, and improves glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its low toxicity and high selectivity. N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have low toxicity in animal models, and its selectivity for specific signaling pathways makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is the development of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the study of the potential synergistic effects of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide with other drugs or compounds, which could lead to the development of more effective treatments for various diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide in humans is an important area of future research, which could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 2-phenylacetonitrile with thiosemicarbazide to form 2-(phenylhydrazono)thiazolidin-4-one. The resulting compound is then reacted with paraformaldehyde to form 2-(phenoxymethyl)thiazolidin-4-one, which is further reacted with 2-bromobutanoyl chloride to form N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide.
Aplicaciones Científicas De Investigación
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In material science, N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use in the production of polymers and other materials due to its unique chemical properties.
Propiedades
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-6-11(17)14-13-16-15-12(19-13)9-18-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBOXFLQINJBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
